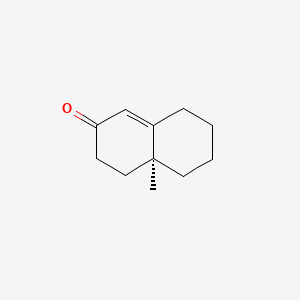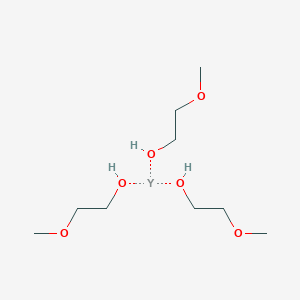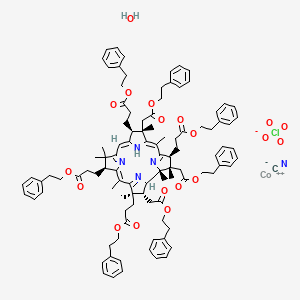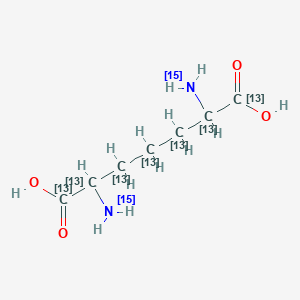
L-Alanine-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine-13C2, also known as L-2-Aminopropionic acid-13C2, is a non-essential amino acid that has been labeled with carbon-13 isotopes at the 2nd and 3rd positions. This isotopic labeling makes it a valuable tool in various scientific research fields, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Alanine-13C2 can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common approach involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of alanine. For instance, glucose-13C6 can be used as a starting material, which is then metabolized by microorganisms to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of genetically modified microorganisms that are capable of incorporating carbon-13 into their metabolic pathways. These microorganisms are cultured in a medium containing carbon-13 labeled substrates, and the resulting this compound is extracted and purified .
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine-13C2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to pyruvate by alanine dehydrogenase.
Reduction: It can be reduced to lactate under anaerobic conditions.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include NAD+ and alanine dehydrogenase.
Reduction: NADH and lactate dehydrogenase are typically used.
Substitution: Various reagents such as nitrous acid can be used to replace the amino group.
Major Products
Oxidation: Pyruvate
Reduction: Lactate
Substitution: Depending on the reagent, products can include hydroxylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
L-Alanine-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the flow of carbon atoms through metabolic pathways.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Utilized in metabolic research to understand diseases such as diabetes and cancer.
Industry: Employed in the production of labeled compounds for pharmaceutical research and development.
Mecanismo De Acción
L-Alanine-13C2 exerts its effects primarily through its role in metabolic pathways. It is involved in the glycolysis/gluconeogenesis pathway, where it can be converted to pyruvate and subsequently enter the citric acid cycle. This conversion is facilitated by enzymes such as alanine transaminase. The labeled carbon atoms allow researchers to trace the metabolic fate of alanine and study various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
L-Alanine-2-13C: Labeled at the 2nd carbon position.
L-Alanine-3-13C: Labeled at the 3rd carbon position.
L-Alanine-13C3: Labeled at all three carbon positions.
Uniqueness
L-Alanine-13C2 is unique because it provides a balanced labeling at both the 2nd and 3rd carbon positions, making it particularly useful for detailed metabolic studies. This dual labeling allows for more precise tracking of metabolic pathways compared to single-labeled compounds .
Propiedades
Fórmula molecular |
C3H7NO2 |
|---|---|
Peso molecular |
91.079 g/mol |
Nombre IUPAC |
(2S)-2-amino(2,3-13C2)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1 |
Clave InChI |
QNAYBMKLOCPYGJ-GSPFBODJSA-N |
SMILES isomérico |
[13CH3][13C@@H](C(=O)O)N |
SMILES canónico |
CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057069.png)

![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)



![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)


